(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and aldehydes in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Converting the indole ring to its corresponding oxindole derivative.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing the cyanomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Oxindole derivatives.
Reduction: : Hydroxylated indoline derivatives.
Substitution: : Derivatives with different functional groups replacing the cyanomethyl group.
Scientific Research Applications
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: is compared with other similar indole derivatives, such as 1-methylindole and 3-methylindole . While these compounds share structural similarities, This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological and chemical properties.
List of Similar Compounds
1-methylindole
3-methylindole
2-methylindole
4-methylindole
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various applications highlight its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
methyl (3R)-1-(cyanomethyl)-3-methyl-2,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-15(7-6-14)11-5-3-4-10(12(9)11)13(16)17-2/h3-5,9H,7-8H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXENTGYENSMGQB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC(=C12)C(=O)OC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C2=CC=CC(=C12)C(=O)OC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.